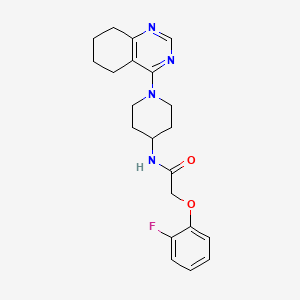

2-(2-fluorophenoxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2/c22-17-6-2-4-8-19(17)28-13-20(27)25-15-9-11-26(12-10-15)21-16-5-1-3-7-18(16)23-14-24-21/h2,4,6,8,14-15H,1,3,5,7,9-13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMZYPIHWOQUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

- Chemical Formula : C19H23FN2O2

- Molecular Weight : 344.40 g/mol

Structural Features

The compound features a piperidine ring substituted with a tetrahydroquinazoline moiety and a fluorophenoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body.

- G Protein-Coupled Receptors (GPCRs) : This compound may act as a modulator of GPCRs, which are crucial for numerous physiological processes. Activation or inhibition of these receptors can lead to significant changes in cellular signaling pathways .

- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Neuropharmacology : Given its structural similarity to known anxiolytic agents, the compound may exhibit anxiolytic or antidepressant properties.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

- Anxiolytic Activity : A study on structurally similar compounds demonstrated significant anxiolytic effects in animal models without the sedative side effects typically associated with benzodiazepines .

- Alcohol Consumption Studies : Research involving compounds similar to this compound revealed reductions in alcohol consumption in animal models, indicating potential use in treating alcohol use disorders.

- Receptor Binding Studies : Investigations into receptor binding affinities have shown that related compounds effectively bind to serotonin and dopamine receptors, suggesting that this compound may also interact with these neurotransmitter systems .

Data Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, derivatives of tetrahydroquinazoline have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that such compounds can inhibit tumor cell proliferation effectively, suggesting that 2-(2-fluorophenoxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide may possess similar properties .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. For example, studies on phenoxyacetamide derivatives have revealed significant antibacterial effects against Mycobacterium tuberculosis and other pathogens. The potential of this compound as an antimicrobial agent warrants further investigation .

Case Study 1: Antitumor Efficacy

A study involving the synthesis of new quinazoline derivatives demonstrated their efficacy against human tumor cells. The synthesized compounds exhibited significant growth inhibition rates in cultured cancer cells. This case highlights the potential of structurally similar compounds to serve as effective anticancer agents .

Case Study 2: Antimicrobial Activity

Research on oxadiazole derivatives has shown promising results in antimicrobial assays. Compounds within this class demonstrated activity against both Gram-positive and Gram-negative bacteria. The structural modifications made in these studies could provide insights into optimizing the activity of this compound for enhanced efficacy .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 2-(2-fluorophenoxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide?

- Methodology : Multi-step synthesis involving substitution, reduction, and condensation reactions. For example, substitution of fluorophenoxy groups under alkaline conditions, followed by iron powder reduction in acidic media (similar to methods in and ). Critical parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 60–80°C for condensation), and use of condensing agents like DCC (dicyclohexylcarbodiimide) to minimize side reactions .

- Quality Control : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution). Final purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.3 ppm, piperidinyl protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 426.18) .

- Infrared (IR) Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

Q. What are the optimal storage conditions to ensure compound stability?

- Recommendations : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Stability studies indicate degradation <5% over 12 months when protected from humidity and oxidative conditions .

Advanced Research Questions

Q. How can computational modeling improve the design of reaction pathways for this compound?

- Approach : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and optimize reaction parameters (e.g., solvent effects, catalyst selection). Reaction path search algorithms (e.g., artificial force induced reaction, AFIR) can identify low-energy pathways for key steps like piperidine-quinazoline coupling .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data to refine models .

Q. How can contradictory biological activity data across studies be resolved?

- Case Analysis :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay protocols (e.g., ATP levels in kinase assays) may explain discrepancies. Standardize conditions using guidelines like NIH/NCATS QC best practices .

- Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .

- Resolution Strategy : Replicate studies with orthogonal assays (e.g., SPR for binding affinity, cellular IC₅₀ for functional activity) and validate via blinded independent labs .

Q. What advanced methods are effective for studying target interactions of this compound?

- Techniques :

- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kₐₙ, kₒff) for binding to quinazoline-related targets (e.g., EGFR mutants) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic profiles (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

- Cryo-EM/X-ray Crystallography : Resolve binding modes in complex with targets (e.g., kinase domains) to guide SAR optimization .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Protocols :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) and correlate with in vivo efficacy .

- In Vivo PK : Administer IV/PO in rodent models; collect plasma at 0–24h for AUC and half-life (t½) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.